molecular formula C18H21NO3 B12724124 N-Depropylpropafenone, (R)- CAS No. 138584-25-5

N-Depropylpropafenone, (R)-

Cat. No.: B12724124
CAS No.: 138584-25-5
M. Wt: 299.4 g/mol
InChI Key: HIGKMVIPYOFHBP-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Depropylpropafenone is typically synthesized through the biotransformation of propafenone. The primary enzymes involved in this process are CYP3A4 and CYP1A2, which catalyze the N-dealkylation of propafenone to form N-Depropylpropafenone . The reaction conditions for this biotransformation include the presence of these enzymes and appropriate cofactors in a suitable biological medium.

Industrial Production Methods

Industrial production of N-Depropylpropafenone involves the use of bioreactors where propafenone is subjected to enzymatic reactions under controlled conditions. The process ensures high yield and purity of the compound, making it suitable for further applications in research and medicine .

Chemical Reactions Analysis

Types of Reactions

N-Depropylpropafenone undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH, and the presence of catalysts to facilitate the reactions .

Major Products Formed

Scientific Research Applications

N-Depropylpropafenone has several scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of metabolic pathways and enzyme kinetics.

    Biology: It is used in the study of cellular processes and the effects of metabolites on cell function.

    Medicine: It is used in pharmacokinetic studies to understand the metabolism and effects of propafenone and its metabolites.

    Industry: It is used in the development of new drugs and therapeutic agents

Mechanism of Action

N-Depropylpropafenone exerts its effects by interacting with various molecular targets and pathways. It primarily acts as a sodium channel blocker, reducing the influx of sodium ions into cardiac cells. This action stabilizes the myocardial membranes and reduces excitability, thereby preventing arrhythmias . The compound also exhibits some beta-blocking activity, contributing to its overall antiarrhythmic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Depropylpropafenone include:

Uniqueness

N-Depropylpropafenone is unique in its specific metabolic pathway and its distinct electrophysiologic effects. While it shares some properties with its parent compound and other metabolites, its specific interactions with sodium channels and its beta-blocking activity make it a valuable compound for research and therapeutic applications .

Properties

CAS No.

138584-25-5

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

1-[2-[(2R)-3-amino-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one

InChI

InChI=1S/C18H21NO3/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,20H,10-13,19H2/t15-/m1/s1

InChI Key

HIGKMVIPYOFHBP-OAHLLOKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OC[C@@H](CN)O

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.